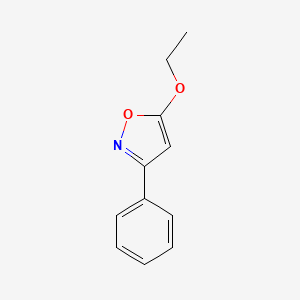

5-Ethoxy-3-phenylisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

23244-34-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-ethoxy-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C11H11NO2/c1-2-13-11-8-10(12-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

RVSCJHGFZGYFJZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=NO1)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxy 3 Phenylisoxazole and Its Derivatives

Established Synthetic Pathways for Isoxazoles

Traditional methods for constructing the isoxazole (B147169) core have been well-documented and are foundational to the synthesis of derivatives like 5-Ethoxy-3-phenylisoxazole.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

A cornerstone in isoxazole synthesis is the [3+2] cycloaddition reaction, particularly involving nitrile oxides as the 1,3-dipole. nih.govrsc.org This versatile method allows for the reaction of a nitrile oxide, often generated in situ, with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. rsc.orgmdpi.com For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a terminal alkyne and a nitrile oxide is a standard route. nih.gov The nitrile oxides themselves can be generated from various precursors, including the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of primary nitro compounds. nih.gov

For instance, 3,4,5-trisubstituted isoxazoles can be efficiently synthesized through a one-pot cascade reaction involving the 1,3-dipolar cycloaddition of α-azido acrylates and aromatic oximes under mild, metal-free conditions. thieme-connect.com Another approach involves the reaction of nitrile oxides with phenyl vinylic selenide, which, after subsequent oxidation-elimination, yields 3-substituted isoxazoles. organic-chemistry.org The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the nitrile oxide and the dipolarophile. rsc.orgmdpi.com

| Dipole Precursor | Dipolarophile | Key Features |

| Aromatic Oximes | α-Azido Acrylates | Metal-free, mild conditions for 3,4,5-trisubstituted isoxazoles. thieme-connect.com |

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Can be performed under solvent-free, mechanochemical conditions. nih.gov |

| Aldoximes | Alkenes/Alkynes | Oxidation to nitrile oxide followed by cycloaddition. organic-chemistry.org |

| Primary Nitro Compounds | Alkenes/Alkynes | Dehydration to nitrile oxide followed by cycloaddition. nih.gov |

Reactions Involving Hydroxylamine (B1172632) and Three-Carbon Components

The Claisen isoxazole synthesis, a classical and significant method, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comrsc.orgmisuratau.edu.ly This reaction provides a direct route to 3,5-disubstituted isoxazoles. misuratau.edu.ly However, a notable challenge with this method is the potential formation of regioisomeric mixtures, which can complicate purification and reduce the yield of the desired product. rsc.org

Variations of this method utilize other three-carbon components. For example, α,β-unsaturated ketones can react with hydroxylamine to yield isoxazoles. ijert.org Similarly, the reaction of β-oxo thionoesters with hydroxylamine hydrochloride has been shown to produce 3-ethoxyisoxazole derivatives in high yields. oup.com The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization. youtube.commisuratau.edu.ly

| Three-Carbon Component | Reagent | Product Type |

| 1,3-Dicarbonyl Compounds | Hydroxylamine | 3,5-Disubstituted Isoxazoles. misuratau.edu.ly |

| α,β-Unsaturated Ketones | Hydroxylamine | Isoxazoles. ijert.org |

| β-Oxo Thionoesters | Hydroxylamine Hydrochloride | 3-Ethoxyisoxazoles. oup.com |

Cyclization Strategies from Chalcone (B49325) Intermediates

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of isoxazoles. derpharmachemica.comorientjchem.org The general approach involves the reaction of a chalcone with hydroxylamine hydrochloride, typically in the presence of a base, leading to the formation of the corresponding isoxazole. derpharmachemica.comresearchgate.netnih.gov This method has been successfully employed to synthesize a variety of 3,5-diaryl-isoxazoles. nih.gov

The synthesis of the chalcone intermediate itself is generally straightforward, often involving the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. For instance, substituted chalcones can be prepared by reacting a substituted benzaldehyde (B42025) with an acetophenone (B1666503) derivative in an alkaline medium. derpharmachemica.com These chalcones can then be cyclized with hydroxylamine to afford the desired isoxazole derivatives. derpharmachemica.comresearchgate.net

Transformations from Isoxazoline Precursors

Novel and Green Synthesis Approaches for this compound Analogues

In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. This has led to the emergence of novel strategies for the synthesis of isoxazoles.

One-Pot Multi-Component Reactions (MCRs)

One-pot multi-component reactions (MCRs) have gained prominence as a powerful tool for the synthesis of complex molecules from simple starting materials in a single synthetic operation. oiccpress.com These reactions offer several advantages, including reduced reaction times, energy efficiency, and simplified work-up procedures. tandfonline.com For the synthesis of isoxazole derivatives, MCRs typically involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and hydroxylamine hydrochloride. tandfonline.comias.ac.inorientjchem.org

Various catalysts have been developed to promote these reactions under green conditions, often using water as a solvent. tandfonline.comias.ac.in For example, catalysts like guanidine (B92328) hydrochloride, pyruvic acid, and even fruit juices have been successfully employed to facilitate the one-pot synthesis of isoxazol-5(4H)-one derivatives. tandfonline.comias.ac.innih.gov These methods align with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. oiccpress.com

| Catalyst | Reactants | Key Features |

| Guanidine Hydrochloride | Aldehyde, Ethyl Acetoacetate (B1235776), Hydroxylamine Hydrochloride | Aqueous medium, room temperature, excellent yields. tandfonline.com |

| Pyruvic Acid | Aldehyde, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Aqueous medium, can be performed under conventional heating or ultrasound. ias.ac.in |

| Fruit Juices (e.g., Cocos nucifera L. juice) | Substituted Aldehydes, Methyl Acetoacetate, Hydroxylamine Hydrochloride | Eco-friendly, simple procedure. nih.gov |

| Citric Acid | Aromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Aqueous medium, room temperature, high yields. orientjchem.org |

Sustainable Catalytic Processes (e.g., Metal-Free, Organocatalysis)

The synthesis of isoxazoles, including this compound, has increasingly moved towards more sustainable methods to address the drawbacks of traditional metal-catalyzed reactions, such as high costs, toxicity, and waste generation. rsc.orgresearchgate.net Metal-free and organocatalytic processes represent significant advancements in creating these heterocyclic compounds in an environmentally friendly manner. rsc.org

Metal-Free Synthesis: A prominent metal-free route for isoxazole synthesis is the [3+2] cycloaddition reaction, which typically involves the reaction of a nitrile oxide with an alkyne. nih.gov This method can be achieved without metal catalysts, aligning with the principles of green chemistry. rsc.org For instance, nitrile oxides can be generated in situ from precursors like N-Boc-masked chloroximes using a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) in ethyl acetate. The generated nitrile oxide then reacts with an alkyne to form the isoxazole ring. nih.gov Other metal-free approaches include one-pot cascade reactions under ultrasonication, which can enhance reaction rates and yields. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the issues associated with heavy metals. fzgxjckxxb.com Various organocatalysts have been effectively employed in the synthesis of isoxazole derivatives.

One notable example is the use of hexamine as a non-toxic, readily available, and safe organocatalyst for the multicomponent synthesis of isoxazoles from aryl aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate in an ethanol (B145695):water medium. fzgxjckxxb.com This method offers several advantages, including operational simplicity, excellent yields, and short reaction times. fzgxjckxxb.com Other organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and triphenylphosphine (B44618) have also been used successfully in aqueous media for the synthesis of isoxazol-5(4H)-ones. researchgate.nettandfonline.com Chiral phosphoric acids have been utilized to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole–α-alkynyl amino acid derivatives with high enantioselectivity. rsc.org

The following table summarizes some organocatalytic systems used for isoxazole synthesis:

| Catalyst | Reactants | Product Type | Key Advantages |

| Hexamine | Aryl aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate | Isoxazoles | Environmentally friendly, simple workup, high yields fzgxjckxxb.com |

| DABCO | Ethyl acetoacetate, hydroxylamine hydrochloride, 2H-chromene-3-carbaldehydes | Chromenyl isoxazolones | Mild conditions, cost-effective, good substrate scope researchgate.net |

| Triphenylphosphine | β-keto-esters, hydroxylamine hydrochloride, aryl/heteroaryl aldehydes | 4-Arylideneisoxazol-5(4H)-ones | Green synthesis, good to excellent yields, aqueous conditions tandfonline.com |

| Chiral Phosphoric Acid | 5-amino-isoxazoles, β,γ-alkynyl-α-ketimino esters | Quaternary α-isoxazole–α-alkynyl amino acid derivatives | High enantioselectivity, high yields rsc.org |

Flow Chemistry Applications in Isoxazole Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technique for the synthesis of isoxazoles, offering significant advantages over traditional batch methods. organic-chemistry.orgacs.orgresearchgate.net This technology utilizes microreactors which provide better heat and mass transfer, leading to improved reaction control, safety, and scalability. mdpi.com

A key application of flow chemistry in isoxazole synthesis is the ability to safely handle potentially explosive intermediates, such as organic azides. acs.org A continuous flow system has been developed for the synthesis of isoxazoles that involves the Friedel–Crafts acylation of alkynes followed by an azide (B81097) conjugate addition and a subsequent photochemical–thermal reaction sequence. acs.org This approach allows for rapid conversion and integration of multiple reaction units. acs.org

Flow chemistry is also particularly well-suited for photochemical reactions. A continuous flow process for the photochemical transposition of isoxazoles into oxazoles has been demonstrated, overcoming limitations of batch photochemistry like long reaction times and photodegradation. organic-chemistry.org Using a Vapourtec UV150 flow reactor, this method achieved high yields and reproducibility with significantly shorter residence times (e.g., over 90% conversion in 20 minutes). organic-chemistry.org

Furthermore, multistep syntheses of trisubstituted isoxazoles have been successfully telescoped into a continuous flow process, combining oximation, chlorination, and cycloaddition steps. researchgate.net This approach enhances efficiency and allows for modifications to the route based on substrate reactivity and solubility. For example, the chlorination step can be adapted to use either an organic N-Cl source or Cl₂ generated on-demand within the flow setup. researchgate.net

The benefits of using flow chemistry for isoxazole synthesis are summarized below:

| Feature | Advantage in Isoxazole Synthesis | Example Application |

| Enhanced Safety | Safe handling of hazardous intermediates like organic azides. acs.org | Synthesis of isoxazoles via vinyl azides from Friedel–Crafts acylation of alkynes. acs.org |

| Improved Efficiency | Shorter reaction times and higher throughput compared to batch processes. organic-chemistry.orgmdpi.com | Photochemical synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones with high yields in reduced time. mdpi.com |

| Better Control | Precise control over reaction parameters such as temperature and residence time, leading to higher selectivity and yield. organic-chemistry.orgresearchgate.net | Photochemical transposition of isoxazoles to oxazoles with optimized solvent, concentration, and temperature. organic-chemistry.org |

| Scalability | Straightforward scaling of reactions from laboratory to industrial production. organic-chemistry.org | Gram-scale production of oxazoles from isoxazoles. organic-chemistry.org |

| Process Integration | Telescoping of multiple reaction steps into a single continuous process, reducing intermediate isolation and purification. researchgate.net | Three-step sequence (oximation, chlorination, cycloaddition) for trisubstituted isoxazoles. researchgate.net |

Mechanistic Investigations of this compound Formation Pathways

The formation of the isoxazole ring, the core structure of this compound, is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.net This reaction is a cornerstone of isoxazole synthesis, and its mechanism has been the subject of detailed investigation. nih.gov Another significant pathway involves the condensation of a three-carbon component, such as a 1,3-diketone, with hydroxylamine. researchgate.net

Elucidation of Reaction Intermediates and Transition States

The 1,3-dipolar cycloaddition for isoxazole synthesis is widely accepted to proceed primarily through a concerted pericyclic mechanism. nih.gov However, a stepwise mechanism involving diradical intermediates has also been proposed. nih.gov Theoretical studies, such as those using Complete Active Space Self-Consistent Field (CASSCF) methods, have been employed to investigate the transition states and intermediates along the reaction pathway. researchgate.net

In the reaction of β-isoxazolyl enamines with nitrile oxides, computational studies have shown that the concerted transition state leading to the observed isoxazoline product is significantly more stable than the transition state for the stepwise mechanism or the alternative regioisomer. beilstein-journals.org The geometry of the transition state in the concerted cycloaddition is often asynchronous, meaning the formation of the two new single bonds (C-C and C-O) does not occur simultaneously. beilstein-journals.org

For some isoxazole syntheses, intermediates such as isoxazolines are formed, which then convert to the final isoxazole product under the reaction conditions. beilstein-journals.org In other pathways, such as the reaction of propiolamidines with hydroxylamine, the mechanism involves the nucleophilic addition of hydroxylamine to the triple bond, which is then followed by cyclization to yield the 5-N-substituted amino-3-phenylisoxazole. mdpi.com

DFT (Density Functional Theory) studies of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne have identified two competitive reaction pathways corresponding to two different regioisomeric approaches. nih.gov The analysis of the transition states (TS-1 and TS-2) reveals that the new single bonds are formed asynchronously. nih.gov The reaction is often found to proceed in a single step without the formation of stable intermediates, confirming a concerted mechanism. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity is a critical aspect of synthesizing 3,5-disubstituted isoxazoles like this compound, as the reaction of an unsymmetrical alkyne with a nitrile oxide can potentially yield two different regioisomers. The control over which isomer is formed is influenced by both steric and electronic factors.

In the synthesis of 3,5-disubstituted isoxazoles, the regioselectivity of the 1,3-dipolar cycloaddition is highly dependent on the nature of the substituents on both the nitrile oxide and the dipolarophile (the alkyne or alkene). rsc.orgnih.gov For example, in the synthesis of ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate, bulky substituents at the 3-position, such as the phenyl group, direct the cyclization to form the 5-substituted product. The use of polar solvents like ethanol can stabilize the transition states, favoring the desired regioisomer.

A highly regioselective one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and subsequently hydroxylamine. nih.gov Similarly, the 1,3-dipolar cycloaddition of nitrile oxides to 1-cyanoenamines yields 5-aminoisoxazoles with high regioselectivity. nih.gov

In reactions involving β-azolyl enamines and hydroxamoyl chlorides (which form nitrile oxides in situ), the exclusive formation of trans isomers of the intermediate isoxazolines from E-enamines indicates that the reaction proceeds in a regio- and stereospecific manner. beilstein-journals.org

The following table highlights factors influencing regioselectivity:

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Bulky substituents on the alkyne or nitrile oxide direct the incoming group to the less hindered position. | A bulky phenyl group at the 3-position directs cyclization to the 5-position. |

| Electronic Effects | Electron-donating and electron-withdrawing groups on the reactants influence the orbital interactions (HOMO-LUMO) that govern the cycloaddition. | In the reaction of nitrile oxides with β-isoxazolyl enamines, electronic factors favor the formation of one regioisomer over the other. beilstein-journals.org |

| Catalyst | Metal catalysts or organocatalysts can control the orientation of the reactants in the transition state. | Copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes proceeds with high regioselectivity. nih.gov |

| Solvent | Polar solvents can stabilize charged intermediates or transition states, influencing the reaction pathway. | Polar solvents like ethanol favor the formation of the desired regioisomer in certain isoxazole syntheses. |

Kinetic and Thermodynamic Studies of Synthetic Routes

Kinetic and thermodynamic studies provide crucial insights into the feasibility and selectivity of synthetic routes for isoxazoles. These studies help to understand whether a reaction is under kinetic control (where the product distribution is determined by the relative rates of formation) or thermodynamic control (where the product distribution is determined by the relative stabilities of the products).

In the 1,3-dipolar cycloaddition reaction, DFT calculations of the thermodynamic parameters have shown that the transition state leading to the experimentally observed regioisomer is often significantly lower in energy than the transition state for the alternative, unobserved regioisomer. beilstein-journals.org For example, in one study, the transition state for the formation of the observed product was calculated to be 8.9 kcal/mol more stable than the transition state leading to the other regioisomer. beilstein-journals.org The final product itself was also found to be more stable (by 7.1 kcal/mol), indicating that both kinetic and thermodynamic factors favor its formation. beilstein-journals.org

Energy profiles calculated for the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne show that the reaction is typically exothermic. nih.gov The activation energies associated with the two possible regioisomeric transition states (TS-1 and TS-2) determine which product is formed preferentially. A lower activation energy for one pathway indicates that it is kinetically favored. nih.gov Often, the formation of isoxazole products is found to be under kinetic control. nih.gov

In some complex reaction systems, it has been observed that different products can form without interconverting under the reaction conditions, suggesting that the product ratio is determined by kinetic factors rather than a thermodynamic equilibrium. unifi.it The monitoring of reaction progress over time, for instance by ¹H NMR, can reveal induction periods for the formation of certain products, pointing towards a multi-step mechanism where a reversible cycloaddition precedes the final product formation. unifi.it

Kinetic studies have also been performed on reactions of isoxazole derivatives themselves. For instance, the bromination of isoxazole was found to follow second-order kinetics, and the determination of thermodynamic parameters from rate constants at different temperatures helped to elucidate the mechanism of the electrophilic substitution. grafiati.com

Reactivity and Transformations of 5 Ethoxy 3 Phenylisoxazole

Ring System Stability and Cleavage Reactions

The isoxazole (B147169) core, while possessing aromatic character, contains a labile N-O bond that is susceptible to cleavage. This characteristic is a cornerstone of isoxazole chemistry, enabling its use as a "masked" synthon for various difunctionalized molecules.

Susceptibility of the Nitrogen-Oxygen Bond to Cleavage

The N-O bond is the most fragile linkage within the isoxazole ring and is readily cleaved under reductive conditions. This susceptibility is exploited in synthetic chemistry to unmask latent functionalities. A variety of reagents and methods have been developed to achieve this transformation, each often leading to different product classes.

Common methods for reductive N-O bond cleavage include:

Catalytic Hydrogenation: This is a widely used method where reagents like Raney Nickel or Palladium on carbon (Pd/C) are employed to hydrogenolyze the N-O bond. clockss.orgnih.gov

Metal-Mediated Reductions: Various metals and metal complexes are effective for this purpose. Reagents such as Samarium(II) iodide (SmI₂), Molybdenum hexacarbonyl (Mo(CO)₆), and combinations like Raney Nickel/AlCl₃ are frequently used. nih.gov

Photochemical Cleavage: Irradiation with UV light can induce the cleavage of the N-O bond, often leading to rearrangements through an azirine intermediate. rsc.org

The choice of method depends on the desired outcome and the presence of other functional groups within the molecule. For instance, the combination of Raney nickel and AlCl₃ has proven effective for cleaving N-O bonds in isoxazolines fused to bicyclic systems to produce β-hydroxyketones. nih.gov

Ring Opening Pathways Leading to Difunctionalized Compounds

The cleavage of the isoxazole ring opens a gateway to a diverse array of difunctionalized compounds, making isoxazoles valuable intermediates in organic synthesis. The nature of the final product is dictated by the cleavage conditions and the subsequent workup.

Upon cleavage of the N-O bond in 5-Ethoxy-3-phenylisoxazole, the primary intermediate is an enamino ketone or its tautomer. This intermediate can then be hydrolyzed or further reduced to access different molecular scaffolds.

| Cleavage Method/Reagent | Intermediate/Product Type | General Transformation |

|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | β-Enamino ketone | Isoxazole → β-Enamino ketone |

| Raney Ni/AlCl₃, H₂O | β-Hydroxy ketone | Isoxazole → Imine → β-Hydroxy ketone |

| Mo(CO)₆ | β-Enamino ketone | Isoxazole → β-Enamino ketone |

| SmI₂ | β-Hydroxy ketone | Isoxazole → Imine → β-Hydroxy ketone |

| Electrophilic Fluorinating Agent (Selectfluor®) | α-Fluorocyano ketone | Isoxazole → Fluorinated Ring-Opened Product |

For example, catalytic hydrogenation of 3,5-disubstituted isoxazoles typically yields β-amino enones. clockss.org These compounds are versatile and can be converted into β-diketones or other heterocyclic systems. Ring-opening fluorination using an electrophilic agent like Selectfluor® results in the formation of tertiary fluorinated carbonyl compounds, such as α-fluorocyano ketones, via N-O bond cleavage. researchgate.net

Influence of Substituents on Ring Stability and Reactivity

The substituents at the 3-, 4-, and 5-positions of the isoxazole ring significantly influence its stability and the course of its chemical transformations. The electronic and steric properties of these groups can either stabilize the ring or make it more susceptible to cleavage.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring at the C3 position can modulate the reactivity of the entire system. For instance, EWGs like nitro or trifluoromethyl groups on the phenyl ring have been shown to enhance the biological activity of isoxazole derivatives, which can be correlated with changes in the electronic nature of the molecule. nih.gov In photochemical reactions, a phenyl substituent can promote an irreversible rearrangement to an oxazole (B20620), complicating the isolation of other intermediates. chemrxiv.org

Steric Effects: The ethoxy group at the C5 position, while primarily an electron-donating group, also imparts steric bulk. Steric hindrance can influence the regioselectivity of reactions and the accessibility of the N-O bond to reducing agents.

Positional Effects: Substituents at the C4 position have a pronounced effect. An EWG at C4 can activate the isoxazole ring, making it behave as a Michael acceptor and facilitating N-O bond cleavage under electrochemical conditions. In the case of this compound, the absence of a C4 substituent means its reactivity is primarily governed by the inherent properties of the 3,5-disubstitution pattern.

Functional Group Interconversions and Derivatization Strategies

While the isoxazole ring is stable under many conditions, the peripheral functional groups—the phenyl moiety and the ethoxy group—can be modified to create a library of derivatives.

Modifications at the Phenyl Moiety

The phenyl ring at the C3 position is amenable to standard electrophilic aromatic substitution reactions, provided the isoxazole ring remains inert to the reaction conditions. The isoxazole ring itself is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta position of the phenyl ring. However, the directing influence of the heteroaromatic system can be complex.

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Ethoxy-3-(nitrophenyl)isoxazole |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 5-Ethoxy-3-(halophenyl)isoxazole |

| Sulfonation | Fuming H₂SO₄ | 3-(4-Sulfophenyl)-5-ethoxyisoxazole |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Ethoxy-3-(acylphenyl)isoxazole |

These reactions allow for the introduction of a wide range of functional groups onto the phenyl ring, which can be used to tune the molecule's properties or for further synthetic elaboration. For example, introducing a nitro group can provide a handle for subsequent reduction to an amine. rsc.orgminia.edu.eg

Transformations Involving the Ethoxy Group

The ethoxy group at the C5 position is a robust ether linkage. Its primary transformation is cleavage to the corresponding 5-hydroxyisoxazole. This dealkylation typically requires harsh conditions, which could potentially compromise the integrity of the isoxazole ring.

Ether Cleavage: Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃), are standard reagents for cleaving aryl-alkyl ethers. The application of these methods would need to be carefully considered, as the acidic conditions could lead to undesired ring-opening of the isoxazole.

Alternative Reductive Cleavage: Some modern reductive systems, such as LiAlH₄ combined with KOtBu, have been shown to cleave inert C-O bonds. researchgate.net The selectivity of such a system for the C(ethoxy)-O bond over the N-O bond in the isoxazole ring would be a critical factor.

Successful cleavage would yield 5-hydroxy-3-phenylisoxazole, a valuable intermediate that possesses a nucleophilic hydroxyl group, enabling a different set of derivatization reactions, such as esterification or etherification, at the C5 position.

Reactions at the Isoxazole Core (e.g., C-4 Functionalization)

The functionalization of the C-4 position of the isoxazole ring is a key strategy for elaborating the core structure and introducing molecular complexity. This position is amenable to various transformations, particularly through the use of pre-functionalized substrates like 4-haloisoxazoles.

One of the most powerful methods for C-4 functionalization is the palladium-catalyzed Sonogashira cross-coupling reaction. rsc.org This reaction enables the formation of a carbon-carbon bond between a 4-iodoisoxazole (B1321973) derivative and a terminal alkyne. rsc.org Research has shown that 3,5-disubstituted-4-iodoisoxazoles can be effectively coupled with various terminal alkynes to produce C4-alkynylisoxazoles in high yields. rsc.org The reaction typically employs a catalytic system consisting of a palladium source, such as Pd(acac)₂, a phosphine (B1218219) ligand like PPh₃, and a copper(I) co-catalyst (CuI), in the presence of an amine base. rsc.org

Studies on the substrate scope have revealed that steric hindrance at the C-3 position of the isoxazole ring has a more significant impact on the reaction's efficiency than the substituent at the C-5 position. rsc.org Conversely, the electronic properties of the substituent at the C-3 position appear to have a negligible effect on the cross-coupling outcome. rsc.org

| Isoxazole Substrate (R3, R5) | Alkyne | Catalyst System | Solvent/Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| t-Butyl, Phenyl | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | DMF/Et₂NH | 60 | 95 |

| Phenyl, t-Butyl | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | DMF/Et₂NH | 60 | 85 |

| Phenyl, Cyclopropyl | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | DMF/Et₂NH | 60 | 96 |

| Phenyl, Phenyl | 4-Ethynyltoluene | Pd(acac)₂/PPh₃/CuI | DMF/Et₂NH | 60 | 98 |

| Phenyl, Phenyl | 1-Ethynyl-4-fluorobenzene | Pd(acac)₂/PPh₃/CuI | DMF/Et₂NH | 60 | 96 |

Advanced Reaction Profiles of this compound and Analogues

Beyond foundational reactions, isoxazole derivatives engage in a variety of advanced transformations that enable significant structural modifications and offer pathways to other important heterocyclic systems.

Isoxazoles exhibit a rich and varied photochemistry. nih.gov Upon irradiation with UV light (typically in the 200–330 nm range), they can undergo significant skeletal rearrangements. nih.gov The most common photoisomerization pathway for isoxazoles leads to the formation of oxazoles. nih.govacs.org This transformation is believed to proceed through the homolytic cleavage of the weak O-N bond, which results in the formation of a key acyl azirine intermediate. nih.gov

More recent studies have demonstrated that this photochemical process can be harnessed to generate highly reactive and previously elusive ketenimine intermediates from appropriately substituted isoxazoles. nih.govacs.org These ketenimines are valuable synthetic building blocks that can be isolated or trapped in situ. For instance, their reaction with hydrazines provides a novel and efficient route to highly functionalized pyrazoles, showcasing a powerful heterocyclic transposition strategy. nih.gov The outcome of the photochemical rearrangement—whether it leads to an oxazole or a ketenimine—can be profoundly influenced by the substitution pattern on the isoxazole ring. acs.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of isoxazoles. researchgate.net In addition to the C-4 Sonogashira coupling discussed previously, the Suzuki-Miyaura coupling is another widely used method for forming C-C bonds at various positions on the isoxazole ring. acs.orgresearchgate.net This reaction typically involves the coupling of a halo-isoxazole or an isoxazole-boronate with an organoboron reagent or an aryl/vinyl halide, respectively, in the presence of a palladium catalyst and a base. acs.orglibretexts.org The Suzuki-Miyaura reaction has been successfully applied to 5-bromoisoxazoles, where the use of bulky phosphine ligands was found to be crucial for achieving high yields of the desired trisubstituted isoxazoles while suppressing side reactions. researchgate.net

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org The initial step is the oxidative addition of the palladium(0) catalyst to the halo-isoxazole. This is followed by transmetalation with the organoboron species (in Suzuki coupling) or an alkynyl copper intermediate (in Sonogashira coupling). rsc.orglibretexts.org The final reductive elimination step releases the cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. rsc.org

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalization. nih.gov This approach allows for the direct formation of C-C bonds by activating a C-H bond on the isoxazole core.

Palladium-catalyzed direct arylation has been successfully applied to isoxazole derivatives. researchgate.net For instance, research has demonstrated the feasibility of a direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate using aryl bromides. researchgate.net This one-pot procedure provides access to a wide array of diarylated isoxazoles and tolerates a variety of functional groups on the aryl bromide partner, such as nitrile, acetyl, chloro, and trifluoromethyl groups. researchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base at elevated temperatures. researchgate.net

However, the regioselectivity of direct C-H arylation can be a challenge. While meta- and para-substituted aryl bromides often lead to diarylation at both the C-4 and C-5 positions, ortho-substituted aryl bromides may yield mixtures of mono- and diarylated products. researchgate.net In other systems, selective C-H arylation at the C-5 position of isoxazoles has also been achieved using specific palladium catalysts and silver-based activators. nih.govresearchgate.net These C-H activation methodologies represent a powerful and modern approach to the synthesis of complex, functionalized isoxazole-containing molecules. nih.govresearchgate.net

| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-Tol)₃ | KOAc | DMA | 150 | 81 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / P(o-Tol)₃ | KOAc | DMA | 150 | 85 |

| 4-Bromoacetophenone | Pd(OAc)₂ / P(o-Tol)₃ | KOAc | DMA | 150 | 82 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / P(o-Tol)₃ | KOAc | DMA | 150 | 78 |

| 1-Bromo-3-chlorobenzene | Pd(OAc)₂ / P(o-Tol)₃ | KOAc | DMA | 150 | 72 |

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

5-Ethoxy-3-phenylisoxazole as a Versatile Synthetic Intermediate

The inherent reactivity of the isoxazole (B147169) ring, coupled with the functional handles provided by the ethoxy and phenyl substituents, positions this compound as a powerful tool for the synthesis of intricate organic molecules.

The isoxazole core of this compound can be viewed as a masked β-dicarbonyl functionality. This latent reactivity can be unveiled under various reaction conditions, particularly through reductive ring-opening, to afford acyclic intermediates that are primed for further elaboration into complex molecular structures. The ethoxy group at the 5-position can act as a leaving group or be retained to influence the electronic properties and reactivity of the molecule. The phenyl group at the 3-position provides a site for further functionalization through aromatic substitution reactions, allowing for the introduction of additional complexity and diversity.

While direct examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the synthetic utility of the 3-phenylisoxazole (B85705) moiety is well-established. For instance, the isoxazole ring has been employed as a linchpin in the assembly of macrocyclic systems and as a precursor to γ-amino alcohols and β-hydroxy ketones, which are key structural units in numerous biologically active molecules.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.gov The this compound scaffold is an attractive starting point for DOS due to the multiple avenues for diversification it presents. researchgate.net

The isoxazole ring itself can be considered a branching point for generating skeletal diversity. nih.gov Different reaction pathways can be employed to transform the isoxazole core into a variety of other heterocyclic systems, leading to libraries of compounds with distinct three-dimensional shapes. Furthermore, the ethoxy and phenyl groups offer sites for appendage diversity, where different substituents can be introduced to modulate the physicochemical properties of the resulting molecules. For example, a library of 3,5-disubstituted isoxazoles has been systematically prepared to display a diverse polar surface area by introducing various privileged substructures and substituents. researchgate.net

| Diversification Strategy | Description | Potential Outcomes |

| Skeletal Diversity | Transformation of the isoxazole ring into other heterocyclic systems. | Pyrazoles, pyridazines, fused heterocycles. |

| Appendage Diversity (C3-Phenyl) | Functionalization of the phenyl ring via electrophilic or nucleophilic aromatic substitution. | Introduction of various functional groups (e.g., halogens, nitro, amino, alkyl). |

| Appendage Diversity (C5-Ethoxy) | Nucleophilic displacement of the ethoxy group or its modification. | Introduction of different alkoxy, amino, or thioether groups. |

Utilization in the Synthesis of Other Heterocyclic Systems

One of the most powerful applications of isoxazoles in organic synthesis is their ability to serve as precursors to other heterocyclic frameworks through ring transformation reactions.

The conversion of isoxazoles to pyrazoles is a well-established and synthetically useful transformation. organic-chemistry.org This reaction is typically achieved by treatment of the isoxazole with hydrazine (B178648). nih.govijtsrd.comnih.govrsc.org In the case of this compound, the reaction with hydrazine would be expected to proceed via nucleophilic attack at the C5 position, followed by ring opening and subsequent cyclization to afford a 3-phenyl-5-substituted pyrazole. The ethoxy group can act as a leaving group in this process.

The synthesis of pyridazines from isoxazole precursors is also documented, although it is a less common transformation. nih.govnih.govorganic-chemistry.org These reactions often involve more complex multi-step sequences or specialized reagents. The transformation of 5-alkoxyisoxazoles can lead to the formation of pyridazine (B1198779) derivatives under specific conditions, highlighting the versatility of the isoxazole ring as a synthon for various nitrogen-containing heterocycles.

The this compound scaffold can be elaborated to construct fused heterocyclic systems. organic-chemistry.org For instance, the transformation of this compound into a 5-amino-3-phenylpyrazole intermediate opens up a plethora of possibilities for the synthesis of fused pyrazoloazines. nih.gov The resulting aminopyrazole can undergo condensation reactions with various electrophiles to construct fused ring systems such as pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.netnih.govresearchgate.net These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. frontiersin.org

| Starting Material | Reagent/Conditions | Product Heterocycle |

| This compound | Hydrazine | 3-Phenyl-5-substituted pyrazole |

| 5-Amino-3-phenylpyrazole (from isoxazole) | α,β-Unsaturated Ketones, ZrCl₄ | Pyrazolo[3,4-b]pyridine mdpi.com |

| 5-Amino-3-phenylpyrazole (from isoxazole) | β-Ketonitriles, Aldehydes | Pyrazolo[3,4-b]pyridine nih.gov |

Role in Drug Design Strategies (as a core scaffold)

The 3-phenylisoxazole motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The incorporation of this scaffold into drug candidates can enhance their pharmacological properties.

Derivatives of 3-phenylisoxazole have been reported to exhibit a wide range of biological activities, including but not limited to:

Xanthine (B1682287) Oxidase Inhibition: 5-Phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout. nih.gov

Anticancer Activity: Certain 3,5-disubstituted isoxazoles containing privileged substructures have shown different patterns of biological activities in phenotypic assays. researchgate.net Additionally, some isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net

Apoptosis Induction: 3-Aryl-5-aryl-1,2,4-oxadiazoles, which can be considered bioisosteres of 3,5-diaryl-isoxazoles, have been identified as a new series of apoptosis inducers and potential anticancer agents. nih.gov

The 5-ethoxy group in this compound provides a handle for modifying the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and cell permeability. Structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that even small changes in alkoxy substituents can have a profound impact on biological activity. nih.govresearchgate.netmdpi.comrsc.org Therefore, the this compound scaffold serves as a valuable template for the design and optimization of new drug molecules. nih.gov

Computational and Theoretical Studies of 5 Ethoxy 3 Phenylisoxazole

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are fundamental to understanding the behavior of 5-Ethoxy-3-phenylisoxazole.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized molecular geometry. This process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement of its atoms.

The output of these calculations provides precise data on geometric parameters. A data table generated from such a study would typically include:

Bond Lengths: The calculated distances between bonded atoms (e.g., C-C, C-N, N-O, C-O).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-O, C-C-C).

Dihedral Angles: The rotational angles between planes defined by four connected atoms, which describe the conformation of the ethoxy and phenyl groups relative to the isoxazole (B147169) ring.

These theoretical parameters serve as a benchmark and can be compared with experimental data if available.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative framework for predicting how the molecule will behave in chemical reactions.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Note: The formulas provided are based on Koopmans' theorem approximations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. For this compound, an MEP map would typically show:

Red regions (negative potential): Areas with an excess of electrons, such as around the oxygen and nitrogen atoms. These are sites prone to electrophilic attack.

Blue regions (positive potential): Areas with a deficiency of electrons, often around hydrogen atoms. These are sites prone to nucleophilic attack.

Green regions (neutral potential): Areas with a balanced electrostatic potential.

Similarly, the Molecular Lipophilicity Potential (MLP) maps the lipophilic character across the molecular surface. It helps to predict how different parts of the molecule will interact with lipophilic or hydrophilic environments, which is valuable in understanding its solubility and transport properties.

Molecular Dynamics and Simulation Approaches

While quantum mechanics focuses on the static electronic structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

The ethoxy and phenyl groups in this compound are not static; they can rotate around their single bonds. This rotation gives rise to different spatial arrangements, or conformations, each with a specific potential energy.

Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. This is often done by systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy surface (PES). The lowest energy points on this surface correspond to the most stable conformers of the molecule. This analysis is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt.

Intermolecular Interactions and Crystal Packing Motifs

No specific studies detailing the intermolecular interactions and crystal packing motifs of this compound were identified. Such studies would typically involve techniques like X-ray crystallography combined with computational analyses such as Hirshfeld surface analysis to understand the forces governing the solid-state assembly of the molecule.

Prediction of Reaction Outcomes and Mechanistic Pathways

There is a lack of specific computational research on the prediction of reaction outcomes and the elucidation of mechanistic pathways involving this compound.

Computational Elucidation of Transition States and Activation Barriers

No computational studies focused on the transition states and activation barriers for reactions involving this compound were found. This type of research would provide insights into the kinetics and feasibility of its chemical transformations.

Theoretical Basis for Regio- and Stereoselectivity

Similarly, no theoretical investigations into the regio- and stereoselectivity of reactions involving this compound could be located. Such studies are crucial for predicting and understanding the formation of specific isomers in chemical reactions.

Molecular Docking and Ligand-Target Interaction Modeling (Mechanistic Focus)

Specific molecular docking and ligand-target interaction modeling studies with a mechanistic focus on this compound are not available in the surveyed literature.

Binding Site Prediction and Interaction Energies

No research was found that predicts the binding sites or calculates the interaction energies of this compound with any specific biological target.

Dynamic Simulations of Protein-Ligand Complexes

Consistent with the lack of docking studies, no dynamic simulations of protein-ligand complexes involving this compound were identified. These simulations are essential for understanding the stability and conformational changes of a ligand within a binding pocket over time.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of 5-Ethoxy-3-phenylisoxazole, offering precise insights into the chemical environment of each atom.

Detailed ¹H-NMR and ¹³C-NMR Analysis for Structural Confirmation and Stereochemistry

¹H-NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (isoxazole) | ~ 6.0 - 6.5 | s | - |

| Phenyl-H (ortho) | ~ 7.7 - 7.9 | m | - |

| Phenyl-H (meta, para) | ~ 7.3 - 7.5 | m | - |

| -OCH₂- | ~ 4.2 - 4.5 | q | ~ 7.0 |

| -CH₃ | ~ 1.4 - 1.6 | t | ~ 7.0 |

¹³C-NMR Spectral Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 (isoxazole) | ~ 160 - 165 |

| C-4 (isoxazole) | ~ 90 - 95 |

| C-5 (isoxazole) | ~ 170 - 175 |

| Phenyl-C (ipso) | ~ 128 - 132 |

| Phenyl-C (ortho) | ~ 126 - 128 |

| Phenyl-C (meta) | ~ 128 - 130 |

| Phenyl-C (para) | ~ 129 - 131 |

| -OCH₂- | ~ 68 - 72 |

| -CH₃ | ~ 14 - 16 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Complex Spin Systems

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methylene (B1212753) and methyl protons of the ethoxy group, showing a distinct cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom. For example, the singlet of the isoxazole (B147169) H-4 would show a correlation to the C-4 signal. The methylene and methyl protons of the ethoxy group would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which helps in piecing together the molecular fragments. Key expected correlations would include the H-4 proton of the isoxazole ring to C-3 and C-5, and the methylene protons of the ethoxy group to the C-5 of the isoxazole ring.

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of the 5-ethoxy group. At lower temperatures, restricted rotation around the C5-O bond might be observable, potentially leading to the broadening or splitting of the ethoxy group signals. However, at room temperature, it is expected that this rotation is fast on the NMR timescale, resulting in sharp, averaged signals. No specific dynamic NMR studies on this compound have been reported in the literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its constituent functional groups. Based on data from similar isoxazole derivatives, the following characteristic peaks are anticipated.

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| ~ 2980 - 2850 | C-H stretch | Aliphatic (Ethoxy) |

| ~ 1600 - 1580 | C=N stretch | Isoxazole ring |

| ~ 1500 - 1400 | C=C stretch | Aromatic (Phenyl) and Isoxazole ring |

| ~ 1250 - 1200 | C-O-C stretch (asymmetric) | Ethoxy group |

| ~ 1050 - 1000 | C-O-C stretch (symmetric) | Ethoxy group |

| ~ 900 - 675 | C-H out-of-plane bend | Aromatic (Phenyl) |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The phenyl ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are expected to give a strong Raman signal. The C=C and C=N stretching vibrations of the isoxazole and phenyl rings would also be Raman active. Due to the lack of specific experimental Raman data for this compound, a detailed analysis of its molecular vibrations and symmetry is not feasible at this time.

X-ray Crystallography for Solid-State Structural Determination

While a high-resolution crystal structure for this compound is not publicly available, analysis of closely related phenylisoxazole derivatives provides a robust framework for understanding its likely solid-state characteristics. The principles of single-crystal X-ray diffraction would be instrumental in determining the precise three-dimensional arrangement of atoms, bond lengths, and angles.

High-Resolution Crystal Structure Determination and Bond Parameters

Illustrative Bond Parameters for a Phenylisoxazole Core (based on related structures):

| Bond | Typical Length (Å) |

| N-O | 1.41 - 1.44 |

| C=N | 1.30 - 1.33 |

| C-C (isoxazole) | 1.38 - 1.42 |

| C-O (isoxazole) | 1.33 - 1.36 |

| C(isoxazole)-C(phenyl) | 1.47 - 1.49 |

| C-O (ethoxy) | 1.35 - 1.38 |

| O-C (ethyl) | 1.42 - 1.45 |

| C-C (ethyl) | 1.50 - 1.53 |

| Note: These are generalized values and the actual bond lengths for this compound would require experimental determination. |

Analysis of Dihedral Angles and Molecular Conformation

The conformation of this compound in the solid state is largely defined by the dihedral angle between the isoxazole and phenyl rings. In the related compound, ethyl 5-phenylisoxazole-3-carboxylate, this dihedral angle is nearly 0°, indicating a high degree of planarity between the two ring systems. nih.gov This planarity is often favored as it maximizes π-system conjugation. For this compound, a similar near-planar arrangement would be expected, although crystal packing forces could induce some degree of torsion. The ethoxy group, with its flexible ethyl chain, would likely adopt a conformation that minimizes steric hindrance with the adjacent isoxazole ring.

Expected Dihedral Angles in this compound:

| Dihedral Angle | Expected Value (degrees) |

| Phenyl Ring - Isoxazole Ring | ~0 - 10 |

| C(isoxazole)-O-C(ethyl)-C(methyl) | Variable (trans favored) |

| Note: These are predictions based on analogous structures. |

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Assemblies

While this compound lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its oxygen and nitrogen atoms. In the absence of strong donors, weak C-H···O and C-H···N hydrogen bonds are anticipated to play a significant role in the formation of its supramolecular architecture. In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked by pairs of C-H···O hydrogen bonds to form inversion dimers. nih.gov Similar interactions could be expected for this compound, leading to the formation of well-defined supramolecular assemblies in the solid state. The phenyl rings may also participate in π-π stacking interactions, further stabilizing the crystal packing.

Mass Spectrometry in Mechanistic and Fragmentation Pathway Studies

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which provides valuable structural information.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range. This level of precision is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Exact Mass |

| C₁₁H₁₁NO₂ | 189.07898 |

| Note: The experimental value would be determined by HRMS analysis. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, the fragmentation is expected to be initiated by the cleavage of the labile N-O bond in the isoxazole ring, a known characteristic of this heterocyclic system.

A plausible fragmentation pathway would involve:

Loss of the ethyl group: Cleavage of the O-C₂H₅ bond to yield a radical cation and an ethyl radical.

Cleavage of the ethoxy group: Loss of an ethoxy radical.

Isoxazole ring opening: Fission of the N-O bond followed by rearrangements and loss of small neutral molecules like CO, HCN, or C₂H₂O.

Formation of the benzoyl cation: A common fragment in phenyl-substituted compounds.

The fragmentation pattern can be used to distinguish this compound from its isomers, as different substitution patterns on the isoxazole and phenyl rings would lead to characteristic fragment ions. The study of related 3-methylisoxazolo- and 2-methyloxazolopyridines has demonstrated the power of MS/MS in differentiating isomeric structures based on their unique fragmentation patterns. nih.gov

Plausible Fragmentation Scheme and Major Fragment Ions:

| m/z | Proposed Fragment Ion |

| 189 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₂H₅]⁺ |

| 144 | [M - OC₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| Note: This is a proposed fragmentation pattern and requires experimental verification. |

Exploration of Biological Activities and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a lead compound. For the 3-phenylisoxazole (B85705) scaffold, SAR studies have been crucial in identifying key structural features that govern biological activity.

The systematic alteration of substituents on the 3-phenylisoxazole core has been shown to have a profound impact on biological efficacy. A notable example comes from studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as potential chitin synthesis inhibitors. In this series, various substituents were introduced at the para-position of the 3-phenyl ring to determine their effect on inhibitory activity.

Quantitative analysis revealed that hydrophobic substituents with an optimal size were favorable for activity, while overly bulky groups were detrimental. nih.gov For instance, the introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) at this position slightly enhanced the inhibitory activity. nih.gov Conversely, the introduction of larger or electron-withdrawing groups such as NO₂, CF₃, and t-Bu led to a drastic decrease in activity. nih.gov

Table 1: Impact of Substituents on the 3-Phenyl Ring of Isoxazole (B147169) Derivatives on Chitin Synthesis Inhibition

| Substituent at para-position | Relative Activity | Reference |

|---|---|---|

| H | Baseline | researchgate.net |

| F | Enhanced | nih.gov |

| Cl | Enhanced | nih.govresearchgate.net |

| Br | Enhanced | nih.govresearchgate.net |

| I | Not Favorable | researchgate.net |

| Me | Enhanced | nih.gov |

| Et | Enhanced | nih.gov |

| n-Pr | Enhanced | researchgate.net |

| n-Bu | Enhanced | nih.govresearchgate.net |

| t-Bu | Decreased | nih.govresearchgate.net |

| NO₂ | Decreased | nih.gov |

| CF₃ | Decreased | nih.gov |

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties to enhance a desired biological activity or optimize pharmacokinetic properties. In the context of trisubstituted isoxazoles developed as allosteric modulators, the nature of the linker connecting different parts of the molecule is critical.

In one study of isoxazole-based inverse agonists for the nuclear receptor RORγt, researchers explored replacing an ether linkage. dundee.ac.uk The substitution of the ether oxygen with a sulfur atom to create a thioether linkage resulted in a significant decrease in potency. dundee.ac.uk This change in activity was attributed to slight alterations in the bond angle and length of the linker, which shifted the positioning of the isoxazole core within the binding site. dundee.ac.uk Similarly, replacing the ether with a methylated amine linker also led to a drop in potency, which was likely caused by the more restricted rotation of the new linker. dundee.ac.uk These examples underscore how subtle bioisosteric changes can significantly alter a compound's interaction with its molecular target.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govunimi.it The interaction between a drug and its target is often highly stereospecific, meaning that one stereoisomer may exhibit significantly higher potency than another. unimi.it This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the stereoisomers of a ligand.

For many classes of compounds, stereochemistry is a key driver of both potency and pharmacokinetics. unimi.it While specific studies on the stereochemical influences of 5-Ethoxy-3-phenylisoxazole were not identified, the principle remains universally applicable. For chiral derivatives of the 3-phenylisoxazole scaffold, it would be expected that different enantiomers or diastereomers would display varying levels of biological activity. unimi.it Investigations into other chiral isoxazole-containing compounds have demonstrated that a specific absolute configuration can be essential for target binding and subsequent biological effect, with "unnatural" isomers often showing a huge drop in potency. nih.govunimi.it

Investigation of Molecular Targets and Binding Mechanisms

Identifying the molecular targets of a compound and understanding its binding mechanism are critical steps in drug discovery. Derivatives of the 3-phenylisoxazole scaffold have been found to interact with a range of protein and enzyme targets.

GATA4 and NKX2-5: A significant area of research has focused on isoxazole derivatives that can modulate the interaction between the cardiac transcription factors GATA4 and NKX2-5. nih.govacs.orgresearchgate.net These transcription factors are essential for heart development and are implicated in cardiac hypertrophy. nih.govhelsinki.fi A specific derivative, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, was identified as a potent inhibitor of the GATA4–NKX2-5 transcriptional synergy. nih.govacs.org This compound was shown to bind to GATA4 and inhibit hypertrophic gene expression in cardiomyocytes, suggesting a novel therapeutic approach for cardiac conditions. helsinki.firesearchgate.net

COX-2: The 3-phenylisoxazole core is present in certain selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is a key mediator of inflammation and pain. researchgate.net Parecoxib, a prodrug that is converted to the active inhibitor, is based on a substituted 3-phenylisoxazole structure. nih.gov Its mechanism involves the potent and selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.netnih.gov

ATP synthase: ATP synthase is a mitochondrial enzyme crucial for cellular energy production. mdpi.com While a wide variety of natural and synthetic compounds are known to inhibit ATP synthase, direct inhibition by simple 3-phenylisoxazole derivatives is not a prominently reported mechanism. nih.govnih.gov However, complex molecules can target this enzyme; for example, the peptide angiostatin binds to the α and β subunits of ATP synthase to inhibit its activity. nih.gov

The way a ligand binds to its target can be broadly categorized as either orthosteric or allosteric.

Orthosteric Binding: This refers to a ligand binding to the primary, active site of a receptor or enzyme—the same site used by the endogenous substrate or agonist. nih.gov Many traditional drugs function as competitive inhibitors by occupying the orthosteric site, thereby preventing the natural ligand from binding.

Allosteric Modulation: An allosteric modulator binds to a topographically distinct site on the target protein, known as an allosteric site. wikipedia.orgnih.gov This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. wikipedia.orgrsc.orgnih.gov Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking other modulators). wikipedia.orgbiorxiv.org

Research into trisubstituted isoxazoles has identified them as a novel class of allosteric modulators for the nuclear receptor RORγt. dundee.ac.uk These compounds bind to an allosteric site within the receptor's ligand-binding domain, functioning as inverse agonists. dundee.ac.uk This mechanism offers potential advantages over orthosteric modulators, including greater subtype selectivity, as allosteric sites are often less conserved than orthosteric sites. rsc.org

Elucidation of Specific Ligand-Receptor Interactions

There is a lack of specific studies detailing the ligand-receptor interactions of this compound. However, research on other isoxazole derivatives has demonstrated their capacity to interact with various biological receptors. For instance, certain trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). Structure-activity relationship (SAR) studies of these compounds have highlighted the importance of specific structural features for potent receptor binding. For example, a hydrogen bond donor moiety at the C-5 position of the isoxazole ring was found to be crucial for activity. These studies utilize techniques like co-crystallography to understand the precise binding modes, revealing key interactions such as hydrogen bonds between the ligand and amino acid residues of the receptor.

Modulatory Effects on Cellular Pathways and Enzyme Systems

The effects of this compound on cellular pathways and enzyme systems have not been specifically documented. However, the isoxazole scaffold is a common feature in molecules designed to modulate various cellular processes.

Mechanistic Studies of Anti-proliferative Effects (e.g., Wnt/β-catenin pathway inhibition)

No studies have been published on the anti-proliferative effects of this compound or its potential to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial in cell development and homeostasis, and its dysregulation is linked to diseases like cancer. The discovery of novel inhibitors of this pathway is an active area of research. For example, a compound known as S11, or 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, has been identified as a potential inhibitor of the Wnt/β-catenin pathway. rjpbcs.com Mechanistic studies showed that S11 could significantly inhibit the proliferation of cancer cells by decreasing the nuclear translocation of β-catenin and disrupting the β-catenin/BCL9 protein-protein interaction. rjpbcs.com

Interactive Table: Wnt/β-catenin Pathway Inhibition by an Isoxazole Derivative

| Compound | Target Interaction | Effect on Cancer Cells | Reference |

| 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (S11) | Disrupts β-catenin/BCL9 protein-protein interaction | Inhibits proliferation of SW480 cells | rjpbcs.com |

Enzyme Inhibition or Activation Mechanisms (e.g., anti-inflammatory mechanisms)

Specific data on the enzyme inhibition or activation mechanisms of this compound are not available. However, the isoxazole moiety is present in various enzyme inhibitors. For instance, a series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. rsc.org Molecular modeling studies of these compounds have provided insights into their binding modes within the enzyme's active site, aiding in the design of more potent inhibitors. rsc.org

In the context of anti-inflammatory mechanisms, isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of some isoxazole derivatives is attributed to their ability to inhibit COX-1 and COX-2, thereby reducing the production of prostaglandins.

Cellular Uptake and Intracellular Localization Studies (mechanistic, not pharmacokinetic)

There is no available information regarding the cellular uptake and intracellular localization of this compound. Such studies are crucial for understanding how a compound reaches its intracellular targets. The mechanisms of cellular uptake can vary and include passive diffusion, facilitated diffusion, and active transport. The physicochemical properties of a molecule, such as its lipophilicity and size, play a significant role in determining its ability to cross cell membranes.

Development of Bioisosteres and Analogues for Mechanistic Probing

The development of bioisosteres and analogues of this compound for mechanistic probing has not been reported. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties of a lead compound. This involves substituting a functional group with another that has similar physical or chemical properties.

Design of Probes for Target Engagement Studies

There is no information on the design of probes derived from this compound for target engagement studies. Target engagement assays are essential for confirming that a drug candidate interacts with its intended target in a cellular or in vivo setting. Chemical probes, often derived from active compounds, can be used to quantify target occupancy and selectivity. These probes can be designed with functionalities that allow for detection, such as fluorescent tags or biotin labels, which can be used in techniques like cellular thermal shift assays (CETSA) or photoaffinity labeling.

Understanding Selectivity Profiles through Mechanistic Lens

The selectivity of bioactive compounds is a critical determinant of their therapeutic potential, distinguishing between desired efficacy and off-target effects. For this compound and its analogs, the selectivity profile is intricately linked to the specific molecular interactions dictated by its structural features. The isoxazole core, with its distinct substituents at the 3- and 5-positions, provides a scaffold that can be finely tuned to achieve preferential binding to one biological target over others. This section explores the mechanistic basis for the selectivity of this class of compounds, drawing insights from structure-activity relationship (SAR) studies and computational modeling.

The arrangement of the phenyl group at the 3-position and the alkoxy group at the 5-position of the isoxazole ring creates a unique electronic and steric landscape. This configuration governs the molecule's ability to fit into the binding pockets of various enzymes or receptors and to form specific, stabilizing interactions with key amino acid residues. Variations in these substituents can dramatically alter the binding affinity and, consequently, the selectivity profile.

Research into related isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes provides a valuable model for understanding these principles. For instance, studies have shown that substitutions on the phenyl ring and the isoxazole moiety can lead to significant differences in inhibitory potency and selectivity between COX-1 and COX-2 isoforms.

A study on a series of 5-methyl-isoxazole-carboxamide derivatives revealed that the nature and position of substituents on an attached phenyl ring were crucial for selective COX-2 inhibition. The presence of a 3,4-dimethoxy substitution on one phenyl ring, combined with a chlorine atom on another, guided the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme. This orientation facilitated ideal binding interactions, resulting in high potency and a significant selectivity ratio for COX-2 over COX-1.

Interactive Table:

This example underscores the principle that even subtle changes to the molecular structure can have a profound impact on biological selectivity. The ethoxy group in this compound, by virtue of its size, flexibility, and potential for hydrogen bonding, would be expected to play a similar role in orienting the molecule within a target's binding site.

Molecular docking studies on other substituted isoxazole derivatives have further elucidated the specific interactions that drive selectivity. For example, in the context of anticancer activity, the docking of 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole analogs into the tubulin-colchicine binding site revealed that specific substitutions on the phenylisoxazole moiety led to favorable binding energies and interactions with key residues like Cys-241 and Lys-352. These interactions, which include hydrogen bonds and pi-cation interactions, are fundamental to the compound's biological activity and, by extension, its selectivity for this particular target.

While direct mechanistic studies on the selectivity profile of this compound are not extensively available, the principles derived from closely related analogs provide a strong foundation for understanding its potential behavior. The interplay between the electronic properties of the isoxazole ring, the steric bulk and hydrophobicity of the phenyl group, and the hydrogen bonding capacity of the ethoxy group collectively defines a pharmacophore that can be recognized with varying affinity by different biological targets. The precise nature of these interactions at the atomic level is what ultimately dictates the compound's selectivity profile.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Chiral 5-Ethoxy-3-phenylisoxazole Analogues

The development of stereoselective synthetic methods is a critical area of modern organic chemistry, particularly for the synthesis of biologically active molecules. While the synthesis of racemic isoxazoles is well-established, the asymmetric synthesis of chiral analogues of this compound remains a significant and largely unexplored area. Future research could focus on the development of catalytic asymmetric methods to introduce chirality, leading to the synthesis of enantioenriched isoxazole (B147169) derivatives.